Magnesium ionophore VI

Description

BenchChem offers high-quality Magnesium ionophore VI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium ionophore VI including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

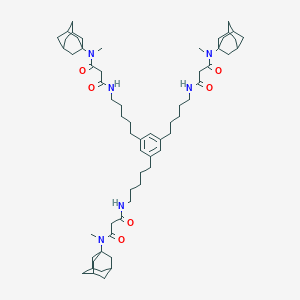

IUPAC Name |

N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMHCQNFQKBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H96N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395137 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1033.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151058-38-7 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action for Magnesium ionophore VI?

An In-Depth Technical Guide to the Mechanism of Action of Magnesium Ionophore VI (ETH 5506)

Executive Summary

Magnesium Ionophore VI, also known by its developmental name ETH 5506, is a highly lipophilic, synthetic neutral ionophore designed for the selective complexation and transport of magnesium ions (Mg²⁺) across lipid membranes. Its primary and most well-characterized application is as the active sensing component in Mg²⁺-selective electrodes for potentiometric measurements in complex biological fluids such as blood serum.[1][2] Structurally, it is a tripodal ligand featuring three adamantyl-substituted arms, a design that confers high selectivity by forming a stable, charge-shielded 1:1 octahedral complex with the Mg²⁺ ion.[1] This guide elucidates the core mechanism of action, details the physicochemical properties, provides practical experimental frameworks, and discusses critical limitations for its use in research settings.

Introduction: The Challenge of Studying Cellular Magnesium

Magnesium is the second most abundant intracellular divalent cation and a critical cofactor for hundreds of enzymatic reactions, including those central to ATP metabolism, DNA replication, and cellular signaling.[3] Despite its importance, studying the dynamics of intracellular Mg²⁺ has been historically challenging due to the lack of highly selective and sensitive tools. Ionophores, or "ion-bearers," are lipid-soluble molecules that act as mobile carriers to facilitate the transport of ions across otherwise impermeable biological membranes, thereby enabling researchers to manipulate and measure intracellular ion concentrations.[4] Magnesium Ionophore VI (ETH 5506) was developed to address the specific need for a research tool with high selectivity for Mg²⁺ over other physiologically abundant cations like Ca²⁺, Na⁺, and K⁺.[1]

Physicochemical & Selectivity Profile

The efficacy of Magnesium Ionophore VI stems from its unique chemical architecture and resulting properties. It is a neutral carrier, meaning it binds ions without possessing a net charge itself. The bulky, lipophilic adamantyl groups enhance its solubility within the lipid bilayer and contribute to its selectivity.[1]

| Property | Value | Source |

| Chemical Name | 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene | [2] |

| Synonym | ETH 5506 | |

| CAS Number | 151058-38-7 | |

| Molecular Formula | C₆₃H₉₆N₆O₆ | |

| Molecular Weight | 1033.47 g/mol | [2] |

| Lipophilicity (log PTLC) | 8.5 | |

| Selectivity vs. Ca²⁺ (log KPotMg,Ca) | -1.9 | [1] |

| Selectivity vs. K⁺ (log KPotMg,K) | -3.7 | [1] |

| Selectivity vs. Na⁺ (log KPotMg,Na) | -3.9 | [5] |

Note: The negative logarithm of the selectivity coefficient indicates a preference for Mg²⁺ over the interfering ion.

Core Mechanism of Action: A Mobile Carrier Model

Magnesium Ionophore VI functions as a classic mobile ion carrier.[4] Its mechanism can be dissected into a four-step cycle that shuttles Mg²⁺ across a lipid membrane down its electrochemical gradient.

-

Complexation: On one side of the membrane (e.g., the extracellular surface), the three ligand arms of the ionophore coordinate with a single Mg²⁺ ion. This tripodal structure wraps around the cation, forming a stable 1:1 octahedral complex.[1] The oxygen atoms of the ionophore displace the water molecules from the Mg²⁺ hydration shell.

-

Translocation: The exterior of the ionophore-Mg²⁺ complex is highly lipophilic, masked by the adamantyl and alkyl chains. This allows the entire complex to dissolve into the hydrophobic core of the lipid bilayer and diffuse across to the other side.

-

Decomplexation: Upon reaching the opposite side of the membrane (e.g., the cytoplasm), the complex encounters a different ionic environment. The Mg²⁺ ion is released, dissociating from the ionophore.

-

Back-Diffusion: The now-empty (uncomplexed) neutral ionophore, being lipophilic, diffuses back across the membrane to its original side, ready to bind another ion and repeat the cycle.

This process is a form of facilitated diffusion; it does not require metabolic energy but relies on the existing electrochemical gradient of Mg²⁺.[4]

Caption: The mobile carrier mechanism of Magnesium Ionophore VI.

Experimental Applications & Protocols

While its most common use is in the fabrication of ion-selective electrodes, Magnesium Ionophore VI can also be employed as a tool in cell biology to artificially increase intracellular Mg²⁺ concentrations, enabling the study of downstream physiological effects.

Representative Protocol: Modulating Intracellular Mg²⁺ in Cultured Cells

This protocol provides a general framework. The optimal ionophore concentration and incubation time must be empirically determined for each cell type and experimental endpoint to balance efficacy with potential cytotoxicity.

A. Materials

-

Magnesium Ionophore VI (ETH 5506)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Cultured cells (e.g., HeLa, HEK293)

-

Physiological buffer (e.g., HBSS, Tyrode's solution) supplemented with desired extracellular MgCl₂ concentration (e.g., 1-10 mM) and CaCl₂ (e.g., 1-2 mM).

-

Control buffer (physiological buffer without added MgCl₂)

-

Vehicle control (buffer with equivalent final DMSO concentration)

B. Step-by-Step Methodology

-

Stock Solution Preparation (10 mM):

-

Causality: The ionophore is extremely hydrophobic and requires an organic solvent for dissolution. DMSO is a common choice that is miscible with aqueous culture media at low final concentrations.

-

Dissolve 1.03 mg of Magnesium Ionophore VI (MW = 1033.47) in 100 µL of anhydrous DMSO.

-

Vortex thoroughly. Store in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate cells on an appropriate vessel (e.g., 96-well plate for fluorescence assays, glass coverslips for imaging) and grow to the desired confluency.

-

On the day of the experiment, wash the cells once with the physiological buffer (containing Ca²⁺ but no added Mg²⁺) to remove residual growth medium.

-

-

Ionophore Loading and Mg²⁺ Influx:

-

Causality: The ionophore is applied in a buffer containing a high extracellular Mg²⁺ concentration. The ionophore facilitates the movement of Mg²⁺ down the artificially created concentration gradient into the cells.

-

Prepare working solutions of the ionophore in the Mg²⁺-supplemented physiological buffer. A typical starting concentration range for optimization is 1-10 µM.

-

Example: To make a 5 µM working solution, dilute the 10 mM stock 1:2000 in the Mg²⁺-supplemented buffer.

-

Remove the wash buffer from the cells and add the ionophore-containing buffer. Also include a "vehicle control" (buffer with DMSO only) and a "no Mg²⁺" control (ionophore in buffer without added Mg²⁺).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes).

-

-

Assay and Analysis:

-

Following incubation, proceed with the desired downstream analysis. This could involve:

-

Washing the cells and lysing them for total Mg²⁺ measurement via atomic absorption spectroscopy.

-

Loading with a Mg²⁺-sensitive fluorescent indicator (e.g., Mag-Fura-2) to measure changes in free intracellular Mg²⁺.

-

Performing functional assays (e.g., enzyme activity, cell viability, analysis of cytoskeletal integrity).[6]

-

-

Caption: Experimental workflow for modulating intracellular Mg²⁺.

Critical Considerations and Limitations

-

Cytotoxicity: Like all ionophores, Magnesium Ionophore VI can be cytotoxic at higher concentrations or with prolonged exposure. By disrupting the natural ion gradients, it can trigger stress pathways, affect mitochondrial membrane potential, and lead to cell death.[7] Cytotoxicity is dose-dependent, and it is imperative to perform dose-response curves to identify a suitable working concentration.[8]

-

Selectivity vs. Calcium: While selective, the ionophore is not perfectly specific. In typical culture media where Ca²⁺ concentration (~1.8 mM) is higher than Mg²⁺ (~0.8 mM), the ionophore may also transport some Ca²⁺, potentially confounding results. This is a known issue even in electrode-based measurements, which may require correction.[5] Experiments should be designed to account for or measure potential off-target effects on Ca²⁺ homeostasis.

-

Impact of Membrane Potential: As a neutral carrier that transports a divalent cation, its action is electrogenic (it causes a net movement of charge). The rate of transport will therefore be influenced by the cell's membrane potential. This can be a complex variable, particularly in excitable cells like neurons or myocytes.

Conclusion

Magnesium Ionophore VI (ETH 5506) is a powerful and selective molecular tool for the study of magnesium. Its mechanism as a neutral mobile carrier, forming a stable 1:1 octahedral complex, is well-suited for its primary application in ion-selective electrodes. When used with careful consideration for its potential cytotoxicity and incomplete selectivity against calcium, it can also serve as a valuable agent for manipulating intracellular magnesium concentrations in cell biology, opening avenues to better understand the profound and diverse roles of this essential cation in living systems.

References

-

A Comparison of Neutral Mg2+Selective Ionophores in Solvent Polymeric Membranes: Complex Stoichiometry and Lipophilicity. (2025). ResearchGate. [Link]

-

Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. (2019). ACS Sensors. [Link]

-

The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts. (2022). PMC. [Link]

-

Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum. (1986). PubMed. [Link]

-

Magnesium transporter. (n.d.). Wikipedia. [Link]

-

Membrane Transport. (n.d.). PMC. [Link]

-

Effects of elevated intracellular magnesium on cytoskeletal integrity. (1988). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Magnesium transporter - Wikipedia [en.wikipedia.org]

- 4. Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral ionophore-based selective electrode for assaying the activity of magnesium in undiluted blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of elevated intracellular magnesium on cytoskeletal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Magnesium Ionophore VI (ETH 5506): Foundational Principles and Applications

This guide provides a comprehensive technical overview of Magnesium Ionophore VI, a cornerstone molecule in the field of analytical chemistry and biomedical sensing. We will delve into the foundational research that established its utility, its mechanism of selective magnesium recognition, and a detailed, field-proven protocol for its primary application: the fabrication of magnesium ion-selective electrodes (ISEs).

The Significance of Magnesium and its Measurement

Magnesium (Mg²⁺) is a vital divalent cation essential for a vast array of physiological processes, acting as a cofactor for hundreds of enzymes and playing a critical role in stabilizing the structure of DNA and RNA.[1] Given its importance, accurately measuring the activity of free magnesium ions in biological fluids is crucial for both clinical diagnostics and fundamental research.[2] Magnesium Ionophore VI (also known as ETH 5506) emerged from foundational research as a highly effective neutral carrier for this purpose, enabling the creation of sensors with sufficient selectivity for measurements in complex matrices like blood serum.[3][4]

Chemical Identity and Foundational Development

Magnesium Ionophore VI is a synthetic, neutral ionophore characterized by its high lipophilicity, a critical property for stable incorporation into the polymeric membranes of sensors.[4]

-

Systematic Name: 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene[4]

-

CAS Number: 151058-38-7

-

Molecular Formula: C₆₃H₉₆N₆O₆[4]

-

Molecular Weight: 1033.47 g/mol

The development of this ionophore was a significant advancement in the field of magnesium-selective sensors, largely attributed to the pioneering work of the Simon group. A seminal paper by O'Donnell et al. in 1993 detailed the development and characterization of new magnesium-selective ionophores, including the family to which Magnesium Ionophore VI belongs. This research established its utility by demonstrating its superior selectivity for Mg²⁺ over other physiologically abundant cations like Na⁺, K⁺, and particularly Ca²⁺, which is a persistent challenge in Mg²⁺ sensing.[5]

Principle of Selective Mg²⁺ Recognition

The function of Magnesium Ionophore VI is rooted in the principles of host-guest chemistry. As a neutral carrier, it operates within a hydrophobic liquid membrane (typically PVC-based) to selectively bind and transport magnesium ions.

Causality of Selection: The ionophore's three-dimensional structure features strategically positioned oxygen atoms from its malondiamide groups. These atoms form a coordination cavity that is sterically and electronically optimized to chelate the Mg²⁺ ion. This interaction is a reversible complexation reaction. The lipophilic exterior of the ionophore, featuring adamantyl groups, ensures the entire Mg²⁺-ionophore complex remains stably partitioned within the hydrophobic membrane phase. This selective binding and partitioning is the fundamental event that generates a potentiometric signal at the membrane-sample interface.[6]

Caption: Ionophore VI selectively binds Mg²⁺ from the sample, forming a complex within the membrane.

Core Application: Fabrication of a Mg²⁺-Selective Electrode

The foundational and most prevalent application of Magnesium Ionophore VI is in the fabrication of potentiometric ion-selective electrodes (ISEs). An ISE allows for the direct measurement of ionic activity, which is more biologically relevant than total concentration.[7]

Components of the Ion-Selective Membrane

A high-performance ISE membrane is a carefully balanced cocktail. Each component has a critical function, and altering their ratios can significantly impact electrode performance.

| Component | Example Material | Typical wt% | Function & Rationale (Expertise & Experience) |

| Ionophore | Magnesium Ionophore VI | ~1% | The Recognition Element: Selectively binds Mg²⁺ ions. The concentration is kept low to prevent saturation and ensure a wide dynamic range. |

| Polymer Matrix | High Molecular Weight PVC | ~33% | The Structural Support: Forms a durable, flexible, and hydrophobic solid-phase matrix to house the other components. |

| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) | ~65% | The Solvent Phase: Creates a non-aqueous, viscous environment within the PVC matrix, allowing the ionophore and its complex to be mobile. This mobility is essential for establishing the electrochemical potential. The choice of plasticizer affects the dielectric constant of the membrane, influencing ion-exchange kinetics and selectivity. |

| Anionic Additive | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | ~0.7% | The Ion Excluder: This lipophilic salt introduces fixed anionic sites into the membrane. This serves a dual purpose: it reduces the membrane's electrical resistance and, critically, helps to exclude interfering anions from the sample via the Donnan Exclusion principle, ensuring the electrode responds primarily to cations.[6] |

Step-by-Step Fabrication Protocol (Self-Validating System)

This protocol describes the creation of a robust Mg²⁺-ISE. Each step includes validation checks and rationale.

-

Preparation of the Membrane Cocktail:

-

Accurately weigh the components (e.g., 1 mg Ionophore VI, 0.74 mg KTpClPB, 65.3 mg o-NPOE, 33 mg PVC) into a clean glass vial.[8]

-

Add ~1.5 mL of a volatile solvent with a high vapor pressure, such as Tetrahydrofuran (THF).

-

Causality: THF is used to completely dissolve all components into a homogeneous solution. A homogenous mixture is absolutely critical for creating a membrane with uniform response characteristics across its surface.

-

Seal the vial and sonicate or vortex until the solution is perfectly clear. The absence of any particulate matter is the validation checkpoint.

-

-

Casting the Membrane:

-

Place a glass ring (e.g., 20 mm diameter) on a perfectly level, clean glass plate.

-

Carefully pour the cocktail solution into the ring.

-

Cover the setup loosely (e.g., with a petri dish lid) to allow for slow solvent evaporation over 24 hours.

-

Causality: Slow evaporation is key to preventing the formation of bubbles or structural defects. A smooth, mechanically robust membrane is required for a stable potential. The resulting membrane should be transparent and about 0.1-0.2 mm thick.

-

-

Electrode Assembly:

-

Using a cork borer, punch out a small disc (e.g., 5-7 mm diameter) from the cast membrane.

-

Mount this disc into the tip of an ISE electrode body (e.g., a Philips-style body).

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M MgCl₂).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution, ensuring no air bubbles are trapped.

-

Causality: The internal Ag/AgCl wire and filling solution create a stable, defined potential on the inner side of the membrane. The potential measured by the voltmeter is the difference between this internal potential and the variable potential generated at the sample-membrane interface.[7]

-

-

Conditioning and Validation:

-

Soak the newly assembled electrode tip in a 0.01 M MgCl₂ solution for at least 12-24 hours before first use.

-

Causality: Conditioning allows the membrane to become fully hydrated and saturated with the primary ion, which is essential for achieving a stable, reproducible, and Nernstian potential response.

-

Validation: After conditioning, calibrate the electrode using a series of standard MgCl₂ solutions (e.g., 10⁻⁵ M to 10⁻¹ M). A successful fabrication will yield a linear response with a slope of +29.6 ± 2 mV per decade change in Mg²⁺ activity at 25°C.[6]

-

Caption: Workflow for Mg²⁺ Ion-Selective Electrode Fabrication.

Performance Characteristics

The performance of an ISE based on Magnesium Ionophore VI is defined by its response slope, selectivity, and detection limit. Foundational studies have characterized these parameters extensively.

Selectivity Coefficients

Selectivity is the most critical parameter for an ISE, quantifying its preference for the primary ion (Mg²⁺) over an interfering ion. It is expressed as a logarithmic selectivity coefficient (log Kpot Mg,X). A more negative value indicates better selectivity (i.e., less interference).

| Interfering Ion (X) | log KpotMg,X | Reference |

| Calcium (Ca²⁺) | -1.3 | [8] |

| Sodium (Na⁺) | -4.5 | [8] |

| Potassium (K⁺) | -3.3 | [8] |

| Ammonium (NH₄⁺) | -1.2 | [8] |

| Lithium (Li⁺) | -1.4 | [8] |

Authoritative Insight: The selectivity over calcium (log KpotMg,Ca = -1.3) is sufficient for many applications, but it highlights that in samples with very high Ca²⁺ to Mg²⁺ ratios, such as blood serum, a mathematical correction may be necessary to achieve high accuracy.[5]

Conclusion

Magnesium Ionophore VI (ETH 5506) stands as a testament to rational molecular design in analytical chemistry. The foundational research into its synthesis and characterization provided a powerful tool that significantly advanced our ability to measure magnesium activity in complex biological and environmental samples. Its high selectivity and robust performance, when incorporated into a properly fabricated ion-selective electrode, continue to make it an indispensable component for researchers, clinicians, and drug development professionals investigating the multifaceted role of magnesium.

References

-

O'Donnell, J., et al. (1993). Development of magnesium-selective ionophores. Analytica Chimica Acta, 281, 129-134. (Cited in Sigma-Aldrich technical documents)

- Chaniotakis, N. A., et al. (1997). Magnesium ion-selective electrode: Optimization and flow injection analysis application. Analytica Chimica Acta, 356, 105-111.

- Zhang, W., et al. (2000). A Comparison of Neutral Mg²⁺-Selective Ionophores in Solvents Polymeric Membranes: Complex Stoichiometry and Lipophilicity. Analytical Sciences, 16, 11-18.

- Medina, A., et al. (2021).

-

OSTI.GOV. Synthesis and Characterization of Magnesium Vanadates as potential Mg-ion Cathode Materials through an Ab Initio Guided Carbothermal Reduction. [Link]

-

Covington, A. K. (2011). A Beginners Guide to Ion-Selective Electrode Measurements. Nico2000.net. [Link]

- Mukai, K., et al. (2022). Effect of Magnesium Ion on the Radical-Scavenging Rate of Pterostilbene in an Aprotic Medium. Molecules, 27(3), 1043.

- Varga, T., et al. (2024). Magnesium Is a Vital Ion in the Body-It Is Time to Consider Its Supplementation on a Routine Basis. Clinics and Practice, 14(2), 40.

-

ResearchGate. Synthesis and Structures of β‐Diketoiminate Complexes of Magnesium. [Link]

- Spichiger, U. E., et al. (1994). Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition. Clinical Chemistry, 40(7 Pt 1), 1251-1256.

- Criscuolo, F., et al. (2021). All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. IEEE Sensors Journal, 21(20), 22141-22153.

-

MDPI. Improved In Vitro and In Vivo Corrosion Resistance of Mg and Mg Alloys by Plasma Ion Implantation and Deposition Techniques—A Mini-Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Magnesium Is a Vital Ion in the Body-It Is Time to Consider Its Supplementation on a Routine Basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Selectophore Magnesium Ionophore VI, Function Tested, 99.0% (HPLC), MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 5. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 7. nico2000.net [nico2000.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Magnesium Ionophore VI: Commercial Sources, Purity, and Application in High-Performance Sensing

For researchers, scientists, and drug development professionals engaged in the precise measurement of magnesium ions, the selection of a high-quality ionophore is a critical first step. Magnesium ionophore VI, also known as ETH 5506, stands out as a lipophilic, magnesium-selective neutral carrier with sufficient selectivity for Mg²⁺ over interfering cations, making it highly suitable for applications such as the analysis of serum and other biological fluids. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity levels, and the practical application of Magnesium ionophore VI, with a focus on the scientific principles that underpin its use in ion-selective electrodes (ISEs).

The Commercial Landscape: Sourcing High-Purity Magnesium Ionophore VI

The availability of high-purity Magnesium ionophore VI is paramount for the development of reliable and reproducible magnesium-selective sensors. Several chemical suppliers offer this compound, with purity being a key differentiator.

A prominent supplier is MilliporeSigma (Sigma-Aldrich) , which offers Magnesium ionophore VI under its Selectophore™ product line. This product is function-tested for use in ion-selective electrodes and typically boasts a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[1][2] This high level of purity is crucial for minimizing interferences and ensuring the selectivity of the final sensor. The product is available in various quantities, typically in milligrams, reflecting its use in specialized sensing applications.

Other suppliers of specialty chemicals, such as Fisher Scientific , also distribute the MilliporeSigma Selectophore™ product.[2] Additionally, companies like Molecular Depot and Blue Tiger Scientific offer "High Purity" or "Biotechnology grade" Magnesium ionophore VI, although specific percentage purities are not always as prominently displayed. When considering these sources, it is imperative for the researcher to request a certificate of analysis (CoA) to verify the purity and identify any potential impurities.

Table 1: Commercial Sources of Magnesium Ionophore VI

| Supplier | Product Name/Line | Reported Purity | CAS Number | Synonyms |

| MilliporeSigma (Sigma-Aldrich) | Selectophore™ Magnesium ionophore VI | ≥99.0% (HPLC)[1] | 151058-38-7 | ETH 5506, 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene |

| Fisher Scientific | Selectophore™ Magnesium ionophore VI | ≥99.0% (HPLC)[2] | 151058-38-7 | ETH 5506, 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene |

| Molecular Depot | Magnesium Ionophore VI- High Purity | High Purity | 151058-38-7 | ETH 5506, 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene |

The Criticality of Purity: A Deeper Dive

The stated purity of ≥99.0% (HPLC) for Magnesium ionophore VI from leading suppliers is a testament to the rigorous quality control required for its intended applications. However, for the discerning scientist, understanding the nature of the remaining <1.0% is crucial for troubleshooting and optimizing sensor performance.

Potential Impurities and Their Origins

While a detailed, publicly available synthesis protocol for Magnesium ionophore VI (1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene) is not readily found in the scientific literature, an understanding of its molecular structure allows for informed speculation on potential impurities. The synthesis likely involves the coupling of an adamantane-containing amine with a derivative of 1,3,5-benzenetriacetic acid. Potential impurities could include:

-

Incomplete reaction products: Molecules where one or two of the three arms have not been fully functionalized with the adamantane group.

-

Starting materials: Residual amounts of the adamantane-containing amine or the 1,3,5-benzenetriacetic acid derivative.

-

Side-reaction products: Byproducts from unintended reactions during the synthesis.

-

Solvents and reagents: Trace amounts of solvents or other reagents used in the synthesis and purification process.

Impact of Impurities on Sensor Performance

Impurities in the ionophore can have a significant detrimental effect on the performance of a magnesium-selective electrode:

-

Reduced Selectivity: Impurities with an affinity for other cations (e.g., Na⁺, K⁺, Ca²⁺) can lead to a decrease in the electrode's selectivity for Mg²⁺, resulting in inaccurate measurements, especially in complex biological samples.

-

Drift and Instability: The presence of impurities can affect the stability of the membrane potential, leading to signal drift over time and reducing the long-term reliability of the sensor.

-

Altered Response Slope: The Nernstian response of the electrode, which dictates the change in potential for a given change in ion concentration, can be compromised by impurities, leading to a non-ideal slope and decreased sensitivity.

-

Reduced Lifespan: Impurities can leach out of the membrane over time, altering its composition and reducing the operational lifespan of the electrode.

To mitigate these risks, it is best practice to source the ionophore from a reputable supplier that provides a detailed Certificate of Analysis for each batch, confirming the purity and, if possible, providing information on the identity and quantity of any significant impurities.

Application in Ion-Selective Electrodes: A Step-by-Step Protocol with Scientific Rationale

The primary application of Magnesium ionophore VI is in the fabrication of polymeric membrane ion-selective electrodes (ISEs) for the potentiometric determination of magnesium ion activity. The following protocol outlines the preparation of such an electrode, with a detailed explanation of the role of each component.

Components of the Magnesium-Selective Membrane

A typical magnesium-selective membrane is a cocktail of several components dissolved in a suitable solvent, which is then cast to form a thin film.

Table 2: Typical Composition of a Magnesium-Selective Membrane

| Component | Typical Weight % | Purpose |

| Magnesium Ionophore VI | 1.00%[3] | Selectively binds to Mg²⁺ ions. |

| Poly(vinyl chloride) (PVC) | ~30-33%[3] | Provides the structural matrix for the membrane. |

| Plasticizer | ~65-67%[3] | Solubilizes the membrane components and influences ion mobility and selectivity. |

| Anionic Additive | ~0.74%[3] | Reduces membrane resistance and improves the Nernstian response. |

Detailed Experimental Protocol for Membrane Preparation

This protocol is a guideline and may require optimization based on specific experimental conditions and desired performance characteristics.

Materials:

-

Magnesium ionophore VI (≥99.0% purity)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)[4] or [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether[3]

-

Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)[3]

-

Solvent: Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Preparation of the Membrane Cocktail:

-

In a clean, dry glass vial, accurately weigh the desired amounts of Magnesium ionophore VI, PVC, plasticizer, and KTpClPB according to the percentages outlined in Table 2.

-

Add a sufficient volume of THF (e.g., 2-3 mL for a total of 200 mg of solid components) to completely dissolve all components.

-

Gently swirl or sonicate the mixture until a homogenous, clear solution is obtained.

-

-

Casting the Membrane:

-

Prepare a clean, flat glass plate or a suitable casting ring.

-

Carefully pour the membrane cocktail onto the glass plate or into the casting ring.

-

Cover the setup with a petri dish or a similar container to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.

-

Allow the solvent to evaporate completely overnight in a dust-free environment.

-

-

Electrode Assembly:

-

Once the membrane is dry, carefully cut out a small disc (typically 5-7 mm in diameter) using a sharp cork borer.

-

Mount the membrane disc into a commercially available ISE body or a custom-fabricated electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M MgCl₂).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning the Electrode:

-

Before use, condition the newly fabricated electrode by soaking it in a 0.01 M MgCl₂ solution for at least 24 hours. This step allows the membrane to become fully hydrated and equilibrated with the target ion.

-

The "Why" Behind the Protocol: Justifying Experimental Choices

-

Choice of PVC: High molecular weight PVC is chosen for its excellent mechanical properties, chemical inertness, and ability to form a stable, flexible matrix for the other membrane components.[3]

-

The Role of the Plasticizer: The plasticizer is a critical component that acts as a solvent for the ionophore and the anionic additive within the PVC matrix.[4] Its high lipophilicity ensures that it remains within the membrane and does not leach into the aqueous sample. The dielectric constant of the plasticizer influences the mobility of the ionophore-ion complex and the overall selectivity of the electrode.[4][5] o-NPOE is a commonly used plasticizer due to its high dielectric constant, which enhances the extraction of the charged magnesium ions into the organic membrane phase.[4][5]

-

The Function of the Anionic Additive (KTpClPB): The addition of a lipophilic anionic salt like potassium tetrakis(4-chlorophenyl)borate is essential for achieving a stable and theoretical Nernstian response.[6] It serves several key functions:

-

Reduces Membrane Resistance: It provides a source of mobile anionic sites within the membrane, which lowers the overall electrical resistance and improves the signal-to-noise ratio.

-

Ensures Cation Permselectivity: By incorporating fixed anionic sites, the membrane becomes permselective to cations, meaning that only positively charged ions can be exchanged across the membrane-solution interface.

-

Improves the Nernstian Response: The presence of these anionic sites helps to establish a stable phase-boundary potential, which is essential for a linear and predictable response to changes in magnesium ion concentration.[6]

-

Visualizing the Process: Workflow and Key Relationships

To better illustrate the workflow and the interplay of the different components, the following diagrams are provided.

Diagram 1: Workflow for Fabricating a Magnesium-Selective Electrode

Caption: Workflow for the fabrication of a Magnesium-selective electrode.

Diagram 2: Key Interactions within the ISE Membrane

Caption: Key component interactions within the ISE membrane.

Conclusion: Ensuring Success in Magnesium Ion Sensing

The successful development of a highly selective and stable magnesium ion sensor hinges on the quality of the raw materials, a well-defined experimental protocol, and a thorough understanding of the underlying scientific principles. By sourcing high-purity Magnesium ionophore VI from reputable suppliers and meticulously preparing the ion-selective membrane with the appropriate components, researchers can achieve accurate and reproducible measurements of magnesium ion activity. This guide has provided a comprehensive framework for understanding the commercial sources, the critical importance of purity, and the practical application of Magnesium ionophore VI, empowering scientists to advance their research in areas where precise magnesium sensing is paramount.

References

-

A chemically modified solid-state sensor for magnesium(II) ions and esomeprazole magnesium potentiometric assay. (2023). RSC Publishing. [Link]

-

Effective Solid Contact for Ion-Selective Electrodes: Tetrakis(4-chlorophenyl)borate (TB–) Anions Doped Nanocluster Films. (2015). ResearchGate. [Link]

-

Preparation of a solid-state ion-selective electrode based on polypyrrole conducting polymer for magnesium ion. (2015). ResearchGate. [Link]

-

Use of Plasticizers for Electrochemical Sensors. (2012). ResearchGate. [Link]

-

Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemical Reviews. [Link]

-

A Heterogeneous Precipitate Based Magnesium Ion Selective Electrode-Its Preparation and Analytical Application. (n.d.). [Link]

-

Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection. (2022). National Institutes of Health. [Link]

-

Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (n.d.). Repositorio UCHILE. [Link]

Sources

- 1. 镁离子载体 VI Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 2. Selectophore Magnesium Ionophore VI, Function Tested, 99.0% (HPLC), MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A chemically modified solid-state sensor for magnesium( ii ) ions and esomeprazole magnesium potentiometric assay - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06839G [pubs.rsc.org]

- 6. Potassium tetrakis(4-chlorophenyl)borate - CAS-Number 14680-77-4 - Order from Chemodex [chemodex.com]

Methodological & Application

Application Notes: High-Performance Magnesium Ion-Selective Electrodes Using Magnesium Ionophore VI

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, fabrication, and application of magnesium ion-selective electrodes (ISEs) utilizing Magnesium Ionophore VI. Magnesium is a critical divalent cation involved in a vast array of physiological and enzymatic processes, making its accurate quantification essential in clinical diagnostics, water quality management, and pharmaceutical analysis.[1][2] This guide presents a detailed, step-by-step protocol for constructing a robust and highly selective potentiometric sensor for magnesium ions (Mg²⁺). We delve into the causality behind experimental choices, from membrane composition to electrode conditioning, to ensure the development of a self-validating and reliable analytical system.

Introduction: The Rationale for Selective Magnesium Sensing

Magnesium is the second-most abundant intracellular cation and serves as a cofactor for over 300 enzymatic reactions, including those central to energy metabolism and protein synthesis.[1] Fluctuations in magnesium levels are linked to numerous health conditions, necessitating precise and rapid measurement methods.[1][2] While techniques like atomic absorption spectroscopy exist, ion-selective electrodes (ISEs) offer a non-destructive, cost-effective, and sensitive alternative for determining the activity of ionized magnesium, the biologically active form.[1]

The core of a highly selective Mg²⁺-ISE is the ionophore, a lipophilic molecule that selectively binds and transports the target ion across a hydrophobic membrane.[3][4] Magnesium Ionophore VI is a synthetic neutral carrier specifically engineered for its high affinity and selectivity for Mg²⁺, particularly over common interfering ions like calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺).[5][6]

Fundamental Principles of the Mg²⁺-Selective Electrode

A Mg²⁺-ISE operates on the principle of potentiometry. A potential difference is established across a selective membrane that separates the sample solution from an internal reference solution of fixed Mg²⁺ concentration. This potential is generated by the selective transport of magnesium ions by the ionophore embedded within the membrane.

The key components of the ion-selective membrane are:

-

Ionophore (Magnesium Ionophore VI): The active recognition element that selectively complexes with Mg²⁺ ions.[7] Its lipophilic nature ensures it remains entrapped within the membrane.

-

Polymer Matrix (Poly(vinyl chloride) - PVC): A high-molecular-weight polymer that provides the structural framework and physical integrity for the membrane.[8][9][10]

-

Membrane Plasticizer: A water-immiscible organic solvent, such as [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether , that dissolves all membrane components, ensures the membrane remains flexible, and facilitates the mobility of the ion-ionophore complex within the membrane phase.[5][11]

-

Lipophilic Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB): An ionic salt that is incorporated to reduce the electrical resistance of the membrane, stabilize the potential, and ensure a theoretical Nernstian response by providing a sufficient number of mobile ionic sites within the membrane.[5]

The potential difference (E) measured between the ISE and an external reference electrode is logarithmically proportional to the activity of the magnesium ions (a_Mg²⁺) in the sample, as described by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(a_Mg²⁺)

Where:

-

E₀ is a constant potential factor

-

R is the universal gas constant

-

T is the absolute temperature

-

z is the charge of the ion (+2 for Mg²⁺)

-

F is the Faraday constant

The term (2.303 RT / zF) represents the theoretical slope of the electrode, which is approximately +29.6 mV per decade change in Mg²⁺ activity at 25°C.

Caption: Mechanism of a Mg²⁺ Ion-Selective Electrode.

Experimental Protocols

Protocol A: Fabrication of the Mg²⁺-Selective Electrode

This protocol details the preparation of the ion-selective membrane and its assembly into a functional electrode body.

Step 1: Preparation of the Membrane Cocktail Causality: The precise ratio of components is critical for electrode performance. The ionophore concentration dictates sensitivity, the plasticizer content affects ion mobility and lifetime, and the ionic additive ensures a stable, Nernstian response. Tetrahydrofuran (THF) is used as a volatile solvent to create a homogenous solution that, upon evaporation, leaves a uniform membrane.[8][12]

-

In a clean glass vial, weigh the following components precisely:

-

Magnesium Ionophore VI: 1.00 mg (1.00 wt%)

-

KTCPB: 0.74 mg (0.74 wt%)

-

[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether: 65.26 mg (65.26 wt%)

-

High Molecular Weight PVC: 33.00 mg (33.00 wt%)

-

-

Add approximately 1.5 mL of high-purity THF to the vial.[8]

-

Seal the vial and agitate gently (e.g., on a vortex mixer or with a magnetic stirrer) until all components are fully dissolved, forming a clear, slightly viscous solution.

Step 2: Casting the PVC Membrane

-

Place a clean glass plate on a perfectly level surface.

-

Place a glass ring (approx. 25 mm diameter) onto the glass plate.

-

Carefully pour the membrane cocktail into the glass ring.

-

Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24 hours. A slow evaporation process is crucial to prevent the formation of pinholes and to ensure a mechanically robust, uniform membrane.

Step 3: Assembling the Electrode

-

Once the THF has fully evaporated, carefully peel the transparent membrane from the glass plate.

-

Using a sharp cork borer or punch, cut a small disc (approx. 5-7 mm diameter) from the cast membrane.

-

Glue the membrane disc to the polished end of a PVC electrode body using a PVC/THF slurry or an appropriate adhesive. Ensure a complete and leak-proof seal.

-

Allow the assembled electrode tip to dry for at least 30 minutes.

Step 4: Adding the Internal Filling Solution

-

Prepare the internal filling solution consisting of 0.01 M MgCl₂ .[5]

-

Fill the electrode body with this solution, taking care not to trap any air bubbles.

-

Insert a silver/silver chloride (Ag/AgCl) wire into the filling solution to serve as the internal reference electrode.

Protocol B: Electrode Conditioning

Causality: Conditioning is a mandatory step that allows the membrane to become fully hydrated and for the ion-exchange equilibrium to be established at the membrane-solution interface. This process is essential for achieving a stable and reproducible potential reading.

-

Immerse the tip of the newly fabricated Mg²⁺-ISE in a 1 x 10⁻³ M MgCl₂ solution.

-

Allow the electrode to condition for at least 2 hours before its first use.[13] For optimal performance, conditioning overnight is recommended.

Protocol C: Electrode Calibration

Causality: Calibration is necessary to determine the electrode's response characteristics (slope) and to relate the measured potential to the magnesium ion concentration in unknown samples. A multi-point calibration across the expected measurement range is essential for accuracy.[14][15]

-

Prepare Standard Solutions: Prepare a series of magnesium chloride standard solutions by serial dilution of a 1.0 M stock solution. A typical range would be from 10⁻¹ M down to 10⁻⁶ M.

-

Set up the Measurement System: Connect the Mg²⁺-ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) to a high-impedance ion meter or pH/mV meter.

-

Measure Potentials:

-

Begin with the lowest concentration standard (10⁻⁶ M).[13][15]

-

Immerse both electrodes in the solution and stir gently.

-

Record the potential reading (in mV) once it has stabilized.

-

Rinse both electrodes with deionized water and gently blot dry.[13]

-

Proceed to the next higher concentration standard and repeat the measurement. Continue this process for all standards.

-

-

Plot the Calibration Curve: Plot the recorded potential (E, on the y-axis) against the negative logarithm of the magnesium concentration (-log[Mg²⁺], on the x-axis). The resulting graph should be linear over a wide concentration range.

-

Determine the Slope: Calculate the slope of the linear portion of the curve. A well-functioning electrode will exhibit a slope near the theoretical value of +29.6 mV/decade. A practical slope of 31.4 ± 0.7 mV/decade has been reported for this membrane composition.[5]

Caption: Experimental workflow for electrode fabrication and use.

Performance Characteristics and Data

The performance of an ISE is defined by several key parameters. The following tables summarize the typical characteristics for an electrode based on Magnesium Ionophore VI.

Table 1: Typical Electrode Performance

| Parameter | Typical Value | Rationale |

| Nernstian Slope | +31.4 ± 0.7 mV/decade[5] | Indicates the electrode's response efficiency to the divalent Mg²⁺ ion. |

| Linear Range | 1x10⁻⁴ to 0.1 mol/L[16] | The concentration range over which the electrode provides a linear logarithmic response. |

| Response Time | 8 - 10 seconds[1] | The time required to reach 95% of the final stable potential reading. |

| Operational pH Range | 5 - 8[1] | The pH range where the electrode potential is independent of H⁺ concentration. |

| Electrode Lifetime | > 16 weeks[1] | The period over which the electrode maintains its Nernstian response and selectivity. |

Table 2: Potentiometric Selectivity Coefficients

The selectivity coefficient (Kpot_Mg,J) quantifies the electrode's preference for magnesium (Mg²⁺) over an interfering ion (J). A smaller value indicates better selectivity. The values below were determined using the mixed solution method.[5]

| Interfering Ion (J) | log(Kpot_Mg,J) | Significance |

| Sodium (Na⁺) | -3.9[5] | Excellent selectivity; minimal interference from sodium. |

| Potassium (K⁺) | -3.3[5] | Very good selectivity; minimal interference from potassium. |

| Calcium (Ca²⁺) | -1.9[5] | Good selectivity. While significantly better than many other ionophores, Ca²⁺ remains the primary potential interferent, especially in biological samples where its concentration can be high.[6][17] |

Field-Proven Insights & Troubleshooting

-

Calcium Interference: The most significant challenge in measuring Mg²⁺ in biological fluids is interference from Ca²⁺.[6][17] Although Magnesium Ionophore VI offers good selectivity, in samples like blood serum where Ca²⁺ concentrations are physiologically higher than Mg²⁺, a mathematical correction based on the known selectivity coefficient and an independent measurement of Ca²⁺ may be necessary for high-accuracy results.[6]

-

Drifting or Unstable Readings: This can be caused by insufficient conditioning, the presence of air bubbles in the electrode body, or clogging of the external reference electrode junction. Ensure proper conditioning and check the physical integrity of both electrodes.

-

Sub-Nernstian Slope: A slope significantly lower than the theoretical value often indicates contamination of the membrane surface or gradual leaching of membrane components over time. Polishing the membrane surface with a soft cloth or, in advanced cases, recasting the membrane may be required.

-

Use of Ionic Strength Adjustment Buffer (ISAB): When analyzing complex samples with varying background ionic composition, it is highly recommended to add an ISAB to both the calibration standards and the samples.[13][15] This ensures a constant ionic strength, which stabilizes the activity coefficients of the ions and minimizes interference, leading to more accurate concentration measurements.[13]

References

- Magnesium - Sigma-Aldrich.Sigma-Aldrich.

- A chemically modified solid-state sensor for magnesium(II) ions and esomeprazole magnesium potentiometric assay.RSC Publishing. (2023-01-11).

- Selectivity Coefficients of Ion-Selective Magnesium Electrodes Used for Simultaneous Determination of Magnesium and Calcium Ions.PubMed. (2011-12-15).

- Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition.PubMed. (1993-05-01).

- Magnesium Ionophores for Ion Selective Electrodes.AG Scientific.

- Magnesium ion selective electrode (ISE).NT Sensors.

- Magnesium ionophore VI Selectophore®, function tested.Sigma-Aldrich.

- Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore.SciELO México.

- Ion Selective Electrode Startup and Calibr

- Magnesium Ionophore VI - Molecular Depot.Molecular Depot.

- Ionophore mediated ion transport across the membrane.

- Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex.

- Ion-selective electrodes (ISE).Metrohm. (2023-10-09).

- How to calibrate an Ion Selective Electrode Meter.Camlab.

- Ion-Selective Electrode (ISE)

- Ionophore - Wikipedia.Wikipedia.

- Ion-selective electrode membranes - Deranged Physiology.Deranged Physiology. (2020-01-08).

- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes.Analyst (RSC Publishing).

Sources

- 1. A chemically modified solid-state sensor for magnesium( ii ) ions and esomeprazole magnesium potentiometric assay - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06839G [pubs.rsc.org]

- 2. agscientific.com [agscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Ionophore - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moleculardepot.com [moleculardepot.com]

- 8. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 9. mdpi.com [mdpi.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. xylem.com [xylem.com]

- 14. metrohm.com [metrohm.com]

- 15. camlab.co.uk [camlab.co.uk]

- 16. Magnesium Selective Electrode (ISE) - NT Sensors [ntsensors.com]

- 17. Selectivity coefficients of ion-selective magnesium electrodes used for simultaneous determination of magnesium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Real-Time Magnesium Monitoring in Industrial Processes Using Ion-Selective Electrodes Based on Magnesium Ionophore VI

Introduction: The Critical Role of Magnesium in Industrial Applications

Magnesium (Mg²⁺) is a ubiquitous and functionally critical divalent cation in a vast range of industrial and environmental processes. Its concentration dictates water hardness, influences the efficiency of mining and drilling operations, and is a key parameter in pharmaceutical and biotechnological manufacturing.[1][2] For instance, in water treatment facilities, precise control over magnesium levels is essential to prevent the formation of scale in pipes and boilers, which can lead to significant operational inefficiencies and failures.[2] Similarly, in industrial fermentation, magnesium is a vital cofactor for numerous enzymatic reactions, and its concentration can directly impact yield and product quality.[3]

Traditional methods for magnesium determination, such as atomic absorption spectroscopy or colorimetry, while accurate, are often lab-based, time-consuming, and not suited for the continuous, real-time process control required in modern industry.[3] Ion-Selective Electrodes (ISEs) present a robust, cost-effective, and rapid alternative for on-site and in-line monitoring of ionic species.[3][4] This application note provides a comprehensive guide to the fabrication, calibration, and application of a highly selective magnesium ISE utilizing Magnesium Ionophore VI (also known as ETH 5506), a neutral carrier renowned for its preferential binding of Mg²⁺ ions.[5][6]

Principle of Operation: Selective Recognition of Mg²⁺ by Magnesium Ionophore VI

The functionality of the ISE is centered on a specially formulated polymeric membrane, typically composed of poly(vinyl chloride) (PVC), which is doped with Magnesium Ionophore VI. This ionophore is a lipophilic molecule with a unique three-dimensional structure that creates a cavity perfectly suited for the selective coordination of magnesium ions.[5][6][7]

When the electrode is immersed in a sample solution, Mg²⁺ ions at the sample-membrane interface are selectively extracted from the aqueous phase and complex with the ionophore within the membrane. This ion-exchange process establishes a phase boundary potential. A fixed concentration of Mg²⁺ in the internal filling solution of the electrode creates a second, constant potential at the inner membrane surface. The potential difference between the outer and inner surfaces is measured against a reference electrode and is directly proportional to the logarithm of the magnesium ion activity in the sample, as described by the Nernst equation.[4]

Fabrication and Assembly of the Mg²⁺-Selective Electrode

A high-performance Mg²⁺-ISE can be reliably constructed in a standard laboratory setting. The composition of the membrane is paramount to its selectivity and stability.

Recommended Membrane Composition

The formulation below is optimized for the measurement of Mg²⁺ in complex matrices and is based on established research.[7]

| Component | Function | Recommended Weight % |

| Magnesium Ionophore VI | Selective Mg²⁺ Carrier | 1.00% |

| Poly(vinyl chloride) (PVC) | Membrane Matrix/Support | 30.00% |

| [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether (ETH 469) | Plasticizer (Solvent Mediator) | 65.26% |

| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Anionic Additive (Reduces Resistance) | 0.74% |

Causality Behind Component Selection:

-

Ionophore: The core sensing element. Its concentration is optimized for sensitivity and linear range.

-

PVC: Provides the physical, durable framework for the membrane.

-

Plasticizer: A water-immiscible organic solvent that dissolves the ionophore and additive, ensuring the mobility of ionic species within the membrane, which is crucial for a fast response time.

-

Anionic Additive: Incorporating lipophilic anions reduces the electrical resistance of the membrane and can improve the detection limit and selectivity by stabilizing the charge balance within the organic phase.

Protocol 1: Preparation of the Mg²⁺-Selective Membrane and Electrode

Materials:

-

Components listed in the table above.

-

Tetrahydrofuran (THF), high purity.

-

Glass ring or dish (approx. 2 cm diameter).

-

Pyrex tube or commercial ISE body.

-

Internal Filling Solution: 0.01 M MgCl₂.

-

Internal Reference Electrode: Ag/AgCl wire.

Procedure:

-

Component Dissolution: Accurately weigh and combine all membrane components (totaling ~100-200 mg) in a small glass vial. Add ~2-3 mL of THF and mix thoroughly until all components are completely dissolved, forming a clear, slightly viscous cocktail.[8]

-

Membrane Casting: Place a clean glass ring on a flat, level glass plate. Carefully pour the membrane cocktail into the ring and cover it loosely (e.g., with a watch glass) to allow for the slow evaporation of THF over 24-48 hours at room temperature. A transparent, flexible membrane of ~0.3 mm thickness will form.[8]

-

Electrode Assembly:

-

Cut a small disc (~5-7 mm diameter) from the cast membrane.

-

Secure the membrane disc to the end of the ISE body, ensuring a watertight seal. Commercial electrode bodies often have screw-on caps for this purpose.

-

Fill the electrode body with the 0.01 M MgCl₂ internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning: Before first use, condition the assembled electrode by soaking it in a 0.01 M MgCl₂ solution for at least 12-24 hours.[8] This crucial step ensures equilibrium is established within the membrane, leading to a stable and reproducible potential.

Calibration and Measurement Workflow

Accurate measurement requires a robust calibration protocol. It is critical to understand that ISEs measure ion activity, not concentration. Activity is influenced by the total ionic strength of the solution.[9] To ensure that the electrode responds to concentration changes predictably, an Ionic Strength Adjustment Buffer (ISAB) is added to both standards and samples to maintain a constant and high ionic background.[10]

Protocol 2: Two-Point Calibration of the Mg²⁺-ISE

Materials:

-

Calibrated Mg²⁺-ISE and reference electrode.

-

Potentiometer or ISE meter.

-

Magnesium standard solutions (e.g., 1000 mg/L stock).

-

ISAB (e.g., 1 M KCl or a commercially available buffer).

-

Deionized water.

Procedure:

-

Prepare Standards: Prepare at least two calibration standards that bracket the expected sample concentration and are at least one decade apart (e.g., 10 mg/L and 100 mg/L).[10][11]

-

Add ISAB: To a fixed volume of each standard (e.g., 50 mL), add an equal, fixed volume of ISAB (e.g., 1 mL). Stir gently.

-

Calibrate Low Standard: Rinse the electrode with deionized water and blot dry. Place the electrode in the lower concentration standard. Wait for the potential reading (mV) to stabilize and record it.

-

Calibrate High Standard: Rinse the electrode again, blot dry, and place it in the higher concentration standard. Wait for the reading to stabilize and record it.

-

Check Slope: The meter will automatically calculate the electrode slope. For a divalent ion like Mg²⁺, the theoretical Nernstian slope is +29.58 mV per decade change in concentration at 25°C. A slope between 24-35 mV/decade is generally considered acceptable.[1]

Protocol 3: Sample Measurement

-

Sample Preparation: Take a known volume of the industrial process sample (e.g., 50 mL). Add the same volume of ISAB used for the standards (e.g., 1 mL). Adjust pH if necessary to be within the electrode's working range (typically pH 3-8.5).[1]

-

Measurement: Rinse the calibrated electrode, blot dry, and immerse it in the prepared sample.

-

Record Concentration: Allow the reading to stabilize. The ISE meter will use the calibration data to directly convert the measured potential into a magnesium concentration (e.g., in mg/L or mol/L).

Performance, Interferences, and Troubleshooting

The reliability of the measurement system depends on understanding its operational limits and potential sources of error.

Performance Characteristics

The following table summarizes the typical performance of an ISE based on Magnesium Ionophore VI.

| Parameter | Typical Value / Range | Source |

| Linear Concentration Range | 1 x 10⁻⁵ M to 0.1 M (0.24 to 2,400 mg/L) | [1][3] |

| Nernstian Slope | 24 - 35 mV/decade | [1][12] |

| pH Operating Range | 3.0 - 8.5 | [1][3] |

| Response Time | < 60 seconds | [1] |

| Operational Lifetime | Several weeks to months | [3] |

Managing Ionic Interferences

No ISE is perfectly selective. The electrode's preference for the primary ion (Mg²⁺) over an interfering ion (Jⁿ⁺) is quantified by the potentiometric selectivity coefficient, logK(pot, Mg,J). A more negative value indicates greater selectivity for Mg²⁺. The primary interfering ions for Mg²⁺ are other cations, especially Ca²⁺.[1][3]

-

Selectivity Coefficients for Magnesium Ionophore VI:

-

logK(pot, Mg,Ca): -1.9

-

logK(pot, Mg,K): -3.3

-

logK(pot, Mg,Na): -3.9

-

Interpretation: The selectivity for Mg²⁺ over K⁺ and Na⁺ is excellent. However, the selectivity over Ca²⁺ is lower, meaning high concentrations of calcium can cause a positive interference, leading to an overestimation of the magnesium concentration.[7] In industrial processes where calcium levels are significant (e.g., hard water analysis), its concentration should be independently determined and a correction factor applied, or a sample pre-treatment solution with a chelating agent that preferentially binds calcium can be used.[13][14]

Troubleshooting Guide

| Problem | Potential Cause(s) | Solution(s) |

| Incorrect or Drifting Slope | 1. Defective/old membrane. 2. Incorrectly prepared standards. 3. Clogged reference electrode junction. | 1. Recast the membrane or replace the electrode. 2. Prepare fresh standards from a reliable stock. 3. Clean and refill the reference electrode. |

| Slow or Unstable Response | 1. Membrane surface is fouled with oils or precipitates. 2. Low ionic strength in sample. 3. Temperature fluctuations. | 1. Gently polish the membrane surface or clean with a suitable solvent. 2. Ensure ISAB is added to all samples and standards. 3. Allow samples and standards to reach thermal equilibrium. |

| Inaccurate Readings | 1. Presence of high levels of interfering ions (e.g., Ca²⁺). 2. Sample pH is outside the optimal range. 3. Calibration standards do not bracket the sample concentration. | 1. Measure interferent and apply correction, or use a masking agent. 2. Adjust sample pH into the 3.0-8.5 range. 3. Re-calibrate with appropriate standards. |

Conclusion

The use of ion-selective electrodes based on Magnesium Ionophore VI provides a powerful, reliable, and cost-effective method for the real-time monitoring of magnesium in a wide variety of industrial processes. By following the detailed protocols for electrode fabrication, calibration, and measurement outlined in this guide, researchers and process engineers can achieve accurate and actionable data. A thorough understanding of the electrode's performance characteristics, particularly its selectivity, and adherence to proper troubleshooting techniques are essential for ensuring the integrity and trustworthiness of the results, ultimately leading to improved process control, efficiency, and product quality.

References

- A chemically modified solid-state sensor for magnesium(II) ions and esomeprazole magnesium potentiometric assay. RSC Publishing.

- Magnesium ion-selective electrode: Optimization and flow injection analysis application. ResearchGate.

- Magnesium ion selective electrode (ISE). NT Sensors.

- Magnesium Ionophore VI. Molecular Depot.

- Magnesium Ionophores Product Information. Sigma-Aldrich.

- Ises Use To Determine Mg(II) Ion Based On Active Substance As Carriers. ResearchGate.

- Magnesium Ionophores for Ion Selective Electrodes. AG Scientific.

- Ion Selective Electrodes (ISEs) and interferences-A review. ResearchGate.

- Magnesium ionophore VI Selectophore®, function tested. Sigma-Aldrich.

- Selectophore Magnesium Ionophore VI, Function Tested, 99.0% (HPLC), MilliporeSigma Supelco. Fisher Scientific.

- Calibrating Ion-Selective Electrodes: The Difference Between Activity and Concentration. Solinst.

- How to calibrate an Ion Selective Electrode Meter. Camlab.

- Calcium, magnesium, and total hardness in water. Metrohm.

- Understanding Ion Selective Electrodes (ISEs) and Their Applications. Sensorex.

- Ion Selective Electrode Startup and Calibration Guide. Xylem.

- Industrial wastewater treatment using magnesium electrocoagulation in batch and continuous mode. PubMed.

- Calibration curves of magnesium electrode in the presence (±~±) and absence (±*±) of 0.001 M calcium in the ISR solution. ResearchGate.

- Magnesium-PVC Membrane Sensor Based on 4,5Bis(Benzoylthio)-1,3Dithiole2-Thione. Semantic Scholar.

Sources

- 1. Magnesium Selective Electrode (ISE) - NT Sensors [ntsensors.com]

- 2. agscientific.com [agscientific.com]

- 3. A chemically modified solid-state sensor for magnesium( ii ) ions and esomeprazole magnesium potentiometric assay - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06839G [pubs.rsc.org]

- 4. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]

- 5. moleculardepot.com [moleculardepot.com]

- 6. Selectophore Magnesium Ionophore VI, Function Tested, 99.0% (HPLC), MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. solinst.com [solinst.com]

- 10. camlab.co.uk [camlab.co.uk]

- 11. xylem.com [xylem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Crafting High-Performance Magnesium-Selective Electrodes: A Guide to Incorporating Magnesium Ionophore VI into PVC Membranes

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical techniques for developing magnesium-selective electrodes (ISEs) by incorporating Magnesium Ionophore VI into a polyvinyl chloride (PVC) membrane matrix. This guide emphasizes the rationale behind procedural steps to ensure the fabrication of robust and reliable sensors for accurate magnesium ion detection.

Introduction: The Critical Role of Magnesium and the Need for Selective Sensing

Magnesium (Mg²⁺) is a vital divalent cation that plays a fundamental role in a vast array of physiological and biochemical processes.[1] It acts as a cofactor for over 300 enzymatic reactions, is crucial for neuromuscular function, and contributes to cardiovascular health and bone integrity.[1][2] Consequently, the precise measurement of magnesium ion concentration is of paramount importance in clinical diagnostics, pharmaceutical research, and environmental monitoring.[2][3][4] Ion-selective electrodes (ISEs) offer a powerful analytical tool for this purpose, providing a rapid, cost-effective, and sensitive method for determining the activity of specific ions in a sample.[2][5]

The heart of a magnesium-selective ISE is the ionophore, a molecule that selectively binds to the target ion.[6][7] Magnesium Ionophore VI (also known as ETH 5506) is a highly effective and lipophilic neutral carrier designed for the selective complexation of magnesium ions.[8][9] This guide will detail the principles and a validated protocol for embedding Magnesium Ionophore VI within a PVC membrane to create a functional and reliable magnesium-selective sensor.

Theoretical Foundations of Ion-Selective PVC Membranes

A PVC membrane-based ISE operates on the principle of potentiometry.[10] A potential difference develops across the membrane when it is placed in a solution containing the target ion. This potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation.[10] The key to the electrode's selectivity lies in the composition of the membrane "cocktail," which typically consists of four main components:

-

Polymer Matrix (PVC): High molecular weight polyvinyl chloride provides the structural integrity and physical support for the membrane. It creates a flexible, durable, and inert matrix to house the other components.

-

Ionophore (Magnesium Ionophore VI): This is the active sensing element.[7] Magnesium Ionophore VI is a neutral carrier that possesses a specific three-dimensional cavity structure, allowing it to selectively encapsulate magnesium ions. This selective binding is the basis for the electrode's specificity.[7]

-

Plasticizer: A plasticizer is a water-immiscible organic solvent that acts as a membrane solvent. It dissolves the ionophore and other components, ensuring their mobility within the PVC matrix. The choice of plasticizer is critical as it influences the dielectric constant of the membrane, the mobility of the ionophore-ion complex, and ultimately, the electrode's response characteristics.[2] For magnesium-selective electrodes, o-nitrophenyl octyl ether (o-NPOE) is a commonly used plasticizer due to its high dielectric constant, which promotes the dissociation of the ion-ionophore complex.[2]

-

Lipophilic Ionic Additive: Anionic additives, such as sodium tetraphenylborate (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often incorporated into the membrane. These additives reduce the membrane's electrical resistance and can improve the Nernstian response by minimizing the interference from anions in the sample solution.[11]

The interplay of these components creates a membrane that selectively allows magnesium ions to partition from the sample solution into the membrane phase, generating a measurable potential difference.

Materials and Reagents

For the successful fabrication of a magnesium-selective PVC membrane, it is imperative to use high-purity reagents.

| Component | Description | Recommended Product/Purity |

| Ionophore | Magnesium Ionophore VI (ETH 5506) | Selectophore™, ≥99.0% |

| Polymer Matrix | Poly(vinyl chloride), high molecular weight | Selectophore™ |

| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) | Selectophore™, ≥99.0% |

| Lipophilic Additive | Sodium tetraphenylborate (NaTPB) | Selectophore™, ≥99.0% |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |

| Internal Filling Solution | Magnesium Chloride (MgCl₂) | Analytical Grade |

| Conditioning Solution | Magnesium Chloride (MgCl₂) | Analytical Grade |

| Electrode Body | PVC or similar inert material | Commercially available or custom-fabricated |

| Internal Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Commercially available |

Detailed Protocol for Membrane Preparation and Electrode Assembly

This protocol outlines the step-by-step procedure for preparing the magnesium-selective PVC membrane and assembling the ion-selective electrode.

Preparation of the Membrane Cocktail

The following composition is a well-established starting point for a high-performance magnesium-selective membrane.[11]

| Component | Weight Percentage |

| Magnesium Ionophore VI | 1-2% |

| PVC | ~33% |

| o-NPOE | ~64-65% |

| NaTPB | 0.5-1% |

Procedure:

-

Weighing: Accurately weigh each component into a clean, dry glass vial. For a total cocktail weight of approximately 100 mg, the following amounts can be used:

-

Magnesium Ionophore VI: 1.5 mg

-

PVC: 33 mg

-

o-NPOE: 65 mg

-

NaTPB: 0.5 mg

-

-

Dissolution: Add approximately 1-2 mL of anhydrous tetrahydrofuran (THF) to the vial.

-

Mixing: Cap the vial and gently swirl or sonicate at room temperature until all components are completely dissolved, resulting in a clear, homogenous solution. Avoid vigorous shaking to prevent the introduction of air bubbles.

Membrane Casting

-

Prepare the Casting Surface: Place a clean, flat glass plate or a Petri dish on a level surface.

-

Casting: Carefully pour the membrane cocktail onto the glass surface.

-

Solvent Evaporation: Cover the casting surface with a larger container (e.g., a large beaker) to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform and mechanically stable membrane. Allow the solvent to evaporate completely, which typically takes 12-24 hours at room temperature.

-

Membrane Formation: A transparent, flexible membrane with a thickness of approximately 0.1-0.2 mm will be formed.

Electrode Assembly

-

Membrane Punching: Using a sharp cork borer or a specialized punch, carefully cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

-

Electrode Body Preparation: Take a commercially available or custom-fabricated PVC electrode body.

-

Membrane Mounting: Securely attach the membrane disc to the tip of the electrode body using a PVC/THF slurry or a suitable adhesive. Ensure a watertight seal is formed between the membrane and the electrode body. Allow the adhesive to dry completely.

-

Internal Filling Solution: Fill the electrode body with an internal filling solution of a known concentration of magnesium chloride, for example, 0.01 M MgCl₂.

-

Internal Reference Electrode Insertion: Insert an Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

-

Conditioning: Before use, condition the newly fabricated electrode by soaking it in a 0.01 M MgCl₂ solution for at least 2-4 hours. This step allows the membrane to become fully hydrated and equilibrated with the magnesium ions.

Figure 1. Workflow for the fabrication of a Magnesium-Selective Electrode.

Electrode Characterization and Performance Validation

After fabrication, the performance of the magnesium-selective electrode must be thoroughly characterized to ensure its accuracy and reliability.

Nernstian Response and Linear Range

The electrode's response to varying concentrations of magnesium ions should be evaluated to determine its linear working range and Nernstian slope.

Protocol:

-

Prepare a series of standard solutions of MgCl₂ with concentrations ranging from 10⁻⁶ M to 10⁻¹ M.

-